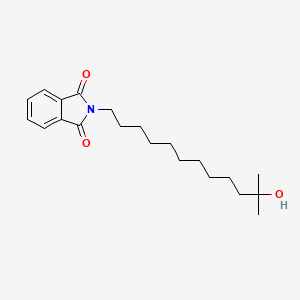
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a long hydrocarbon chain and an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of isoindole derivatives with 11-hydroxy-11-methyldodecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The isoindole core can be reduced to form different hydrogenated derivatives.
Substitution: The hydrocarbon chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the isoindole core can produce various hydrogenated isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the isoindole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
11-Hydroxy-11-methyldodecyl benzoate: Similar in structure but with a benzoate group instead of an isoindole core.
11-Hydroxy-11-methyldodecyl acetate: Another similar compound with an acetate group.
Uniqueness
2-(11-Hydroxy-11-methyldodecyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
869093-92-5 |
|---|---|
Fórmula molecular |
C21H31NO3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-(11-hydroxy-11-methyldodecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H31NO3/c1-21(2,25)15-11-7-5-3-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14,25H,3-8,11-12,15-16H2,1-2H3 |
Clave InChI |
NYSBGWRGOFFZNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

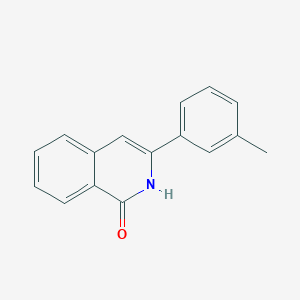
![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
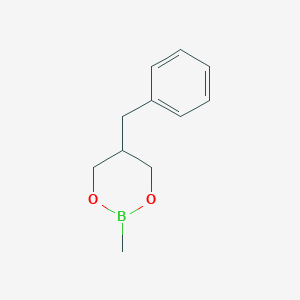
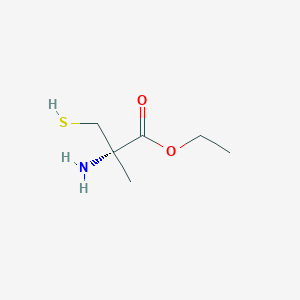
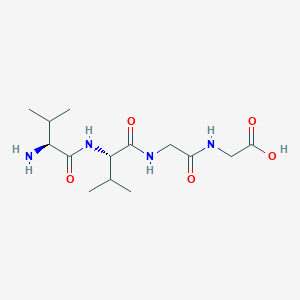
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
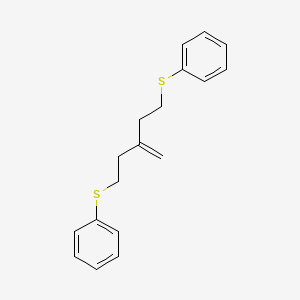
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
